Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate
Description
Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate is a pyridazine derivative characterized by a substituted phenyl ring at position 1 and a cyano group at position 5 of the pyridazine core. The 3-chloro-4-methylphenyl substituent introduces steric and electronic effects, which influence its reactivity, solubility, and biological activity. This compound’s crystallographic data, if available, may be refined using software like SHELX , a standard tool for small-molecule structure determination. The presence of the chloro and methyl groups on the phenyl ring aligns with hazardous material classifications for chlorinated aromatic compounds, as noted in safety guidelines .
Properties
Molecular Formula |
C16H14ClN3O3 |
|---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C16H14ClN3O3/c1-4-23-16(22)14-10(3)12(8-18)15(21)20(19-14)11-6-5-9(2)13(17)7-11/h5-7H,4H2,1-3H3 |
InChI Key |
YWEGFRDECWSMHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C(=C1C)C#N)C2=CC(=C(C=C2)C)Cl |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3-chloro-4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and chloro groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of substituted pyridazines. Below is a comparative analysis with structurally related compounds:
Key Findings
Reactivity: The pyridazine derivative’s cyano and ester groups make it less reactive than chloroformates, which are highly corrosive and prone to hydrolysis . However, its chloro-substituted phenyl ring may confer electrophilic character, akin to sulfanyl groups in pyrazole derivatives .
Thermodynamic Stability : The 3-chloro-4-methylphenyl group likely enhances stability compared to simpler chlorophenyl analogues due to steric hindrance from the methyl group. This contrasts with chloroformates, which are thermally unstable .
Data Table: Physicochemical Properties
Research Implications
The compound’s unique substitution pattern distinguishes it from pyrazole derivatives (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) and hazardous chloroformates. Its combination of electron-withdrawing (cyano, chloro) and lipophilic (methyl, ethyl ester) groups may optimize interactions with biological targets, such as enzymes or receptors. Further crystallographic studies using SHELX could elucidate conformational preferences, aiding in structure-activity relationship (SAR) modeling.
Biological Activity
Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by a pyridazine ring with various substituents, which play a crucial role in its biological activity. The molecular formula is , and it has a molecular weight of 295.72 g/mol. The presence of the chloro and cyano groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In addition to its antimicrobial effects, the compound has demonstrated promising anticancer activity. Studies using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that it induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, yielding IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in microbial cells, leading to growth inhibition.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways essential for cell survival.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with the compound resulted in a significant reduction in infection rates compared to control groups.
- Cancer Treatment Research : Preclinical studies on animal models indicated that administration of this compound led to tumor regression in xenograft models, supporting its use as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
